REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][C:5]2[N:6]([C:8]([C:11]3[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:12]=3[F:18])=[N:9][N:10]=2)[N:7]=1.[CH2:23]([N:25]1[C:29]([CH2:30][OH:31])=[N:28][CH:27]=[N:26]1)[CH3:24].[H-].[Na+]>CN(C=O)C>[F:18][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]([F:17])[C:11]=1[C:8]1[N:6]2[N:7]=[C:2]([O:31][CH2:30][C:29]3[N:25]([CH2:23][CH3:24])[N:26]=[CH:27][N:28]=3)[C:3]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][C:5]2=[N:10][N:9]=1 |f:2.3|
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Name
|
6-chloro-3-(2,6-difluorophenyl)-7-(1,1-dimethylethyl)-1,2,4-triazolo[4,3-b]pyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)C(=NN2)C2=C(C=CC=C2F)F)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1N=CN=C1CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1)F)C1=NN=C2N1N=C(C(=C2)C(C)(C)C)OCC=2N(N=CN2)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |